1-Amino-3-(diethylamino)propan-2-ol

Vue d'ensemble

Description

1-Amino-3-(diethylamino)propan-2-ol is an organic compound with the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol . It is a liquid at room temperature and is known for its applications in various fields, including chemistry and biology . The compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Amino-3-(diethylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of diethylamine with epichlorohydrin, followed by the addition of ammonia . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield . The use of catalysts and optimized reaction conditions helps in achieving high purity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-3-(diethylamino)propan-2-ol undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Amino-3-(diethylamino)propan-2-ol has the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol. The compound features an amino group and a secondary amine, which contribute to its reactivity and interaction with biological systems. Its structural characteristics allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : DEAP serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in producing surfactants and emulsifiers due to its dual functional groups that enhance reactivity and stability.

- Chemical Reactions : DEAP can undergo oxidation to form ketones or aldehydes, reduction to yield amines, and nucleophilic substitution reactions leading to diverse derivatives.

2. Biology

- Enzyme Mechanisms : The compound is used in studying enzyme mechanisms. It interacts with enzymes like threonine-phosphate decarboxylase, influencing the biosynthesis of cobalamin (vitamin B12) by affecting cellular metabolism and signaling pathways.

- Cellular Effects : DEAP has been observed to inhibit choline uptake, impacting neurotransmitter synthesis and cell signaling.

3. Medicine

- Pharmacological Properties : DEAP exhibits anticonvulsant activity in animal models, demonstrating efficacy in preventing seizures with effective doses around 25.3 mg/kg in maximal electroshock models. Additionally, it shows potential neuroprotective effects by influencing chloride channel activity.

- Therapeutic Potential : Research indicates that DEAP may serve as a precursor for developing new anticonvulsants or other therapeutic agents.

Case Studies and Research Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Anticonvulsant Efficacy | Effective in various seizure models with ED50 values ranging from 25.3 mg/kg to 62.5 mg/kg | |

| Toxicity Assessment | High doses (up to 450 mg/kg) show a favorable safety profile | |

| Comparative Analysis | Greater potency observed in rats compared to mice |

Industrial Applications

This compound is also explored for its industrial applications:

- Production of Surfactants : Its properties make it suitable for use in surfactants and emulsifiers in various industrial processes.

- Chemical Manufacturing : The compound is employed in the production of water treatment chemicals, ion-exchange resins, and as a catalyst in polyurethane synthesis.

Mécanisme D'action

The mechanism of action of 1-amino-3-(diethylamino)propan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The presence of both amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparaison Avec Des Composés Similaires

1-Dimethylamino-2-propanol: Similar in structure but with dimethylamino instead of diethylamino groups.

3-Diethylamino-1-propanol: Another compound with a similar backbone but different functional group positioning.

1-Amino-2-propanol: Lacks the diethylamino group, making it less versatile in certain reactions.

Uniqueness: 1-Amino-3-(diethylamino)propan-2-ol is unique due to its dual functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and enhances its utility in scientific research .

Activité Biologique

1-Amino-3-(diethylamino)propan-2-ol, also known as DEAP, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of DEAP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

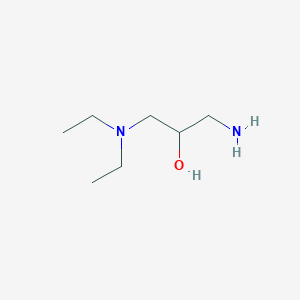

This compound is characterized by the following structural formula:

This compound features an amino group, a secondary amine, and a propanol backbone, which contribute to its reactivity and interaction with biological systems.

Pharmacological Properties

Anticonvulsant Activity

Research has indicated that DEAP exhibits anticonvulsant properties. In various animal models, including mice and rats, DEAP has shown efficacy in preventing seizures induced by different mechanisms. For instance, it was effective in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, demonstrating an effective dose (ED50) of approximately 25.3 mg/kg in the MES screen .

Table 1: Anticonvulsant Efficacy of DEAP in Animal Models

| Test Model | ED50 (mg/kg) | Route of Administration |

|---|---|---|

| Maximal Electroshock | 25.3 | Intraperitoneal |

| Pentylenetetrazole | 43.1 | Intraperitoneal |

| Lamotrigine-resistant model | 62.5 | Intraperitoneal |

Neuroprotective Effects

In addition to its anticonvulsant effects, DEAP has been studied for its neuroprotective properties. It appears to influence chloride channel activity and peripheral neuronal transmission, potentially offering therapeutic benefits in conditions like epilepsy .

The biological activity of DEAP is primarily attributed to its ability to interact with various molecular targets. As a nucleophile, DEAP can participate in nucleophilic substitution reactions and form hydrogen bonds with biomolecules. Its interaction with ion channels—specifically chloride channels—has been implicated in its anticonvulsant effects .

Case Studies and Research Findings

Several studies have highlighted the potential of DEAP as a lead compound for developing new anticonvulsants:

- Study on Efficacy in Seizure Models : A comprehensive study evaluated DEAP's effectiveness across multiple seizure models, revealing significant protection against seizures in both intraperitoneal and oral administration routes .

- Toxicity Assessment : Toxicity studies indicated that DEAP could be administered at high doses (up to 450 mg/kg) without significant adverse effects, suggesting a favorable safety profile for further development .

- Comparative Analysis : Comparative studies between species showed that DEAP exhibited greater potency in rats than in mice, prompting further investigation into species-specific responses to treatment .

Propriétés

IUPAC Name |

1-amino-3-(diethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-3-9(4-2)6-7(10)5-8/h7,10H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJMOTVCCRDZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871161 | |

| Record name | 1-Amino-3-diethylaminopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-01-6 | |

| Record name | 1-Amino-3-(diethylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-diethylaminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-3-diethylaminopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-diethylaminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.